molecular formula C8H11NO2S B3059065 2-(5-Methylthiazol-4-yl)ethyl acetate CAS No. 94021-41-7

2-(5-Methylthiazol-4-yl)ethyl acetate

Cat. No.: B3059065
CAS No.: 94021-41-7
M. Wt: 185.25 g/mol
InChI Key: HRVQAYSAODWHDV-UHFFFAOYSA-N
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Scientific Research Applications

2-(5-Methylthiazol-4-yl)ethyl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Employed as a flavoring agent and in the production of fragrances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiazol-4-yl)ethyl acetate can be achieved through several methods. One common method involves the reaction of 5-methylthiazole-4-ethanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds as follows:

[ \text{5-Methylthiazole-4-ethanol} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

The reaction is typically carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiazol-4-yl)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(5-Methylthiazol-4-yl)ethyl acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylthiazol-4-yl)ethyl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its thiazole ring and acetate group contribute to its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-(5-methyl-1,3-thiazol-4-yl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-8(9-5-12-6)3-4-11-7(2)10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVQAYSAODWHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00240242
Record name 2-(5-Methylthiazol-4-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00240242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94021-41-7
Record name 4-Thiazoleethanol, 5-methyl-, 4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94021-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methylthiazol-4-yl)ethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094021417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(5-Methylthiazol-4-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00240242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-methylthiazol-4-yl)ethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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